7-Chloro-4-methoxycarbonylquinoline
Overview
Description
7-Chloro-4-methoxycarbonylquinoline is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a quinoline core with a chlorine atom at the 7th position and a methoxycarbonyl group at the 4th position, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxycarbonylquinoline typically involves the reaction of 7-chloroquinoline with methoxycarbonylating agents under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where 7-chloroquinoline reacts with a methoxycarbonylating agent in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-methoxycarbonylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Oxidized or reduced quinoline derivatives.
- Coupled products with extended carbon chains or aromatic rings .
Scientific Research Applications
7-Chloro-4-methoxycarbonylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Chemistry: It is employed in the development of dyes, pigments, and agrochemicals.
Synthetic Organic Chemistry: The compound is a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxycarbonylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 7th position and the methoxycarbonyl group at the 4th position play crucial roles in binding to these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
Chloroquine: A widely used antimalarial drug with a similar quinoline core.
Amodiaquine: Another antimalarial agent with structural similarities.
Uniqueness: 7-Chloro-4-methoxycarbonylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group at the 4th position differentiates it from other quinoline derivatives and enhances its potential for diverse applications .
Properties
IUPAC Name |
methyl 7-chloroquinoline-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFUSSPRZNFRTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284337 | |
Record name | Methyl 7-chloro-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13337-76-3 | |
Record name | Methyl 7-chloro-4-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13337-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-chloro-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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